Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate

Physicochemical profiling LogP prediction Medicinal chemistry sourcing

Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate (CAS 1936033-41-8, molecular formula C₆H₁₂N₂O₄S, molecular weight 208.24 g/mol) is a fully saturated, six-membered 1,2,6-thiadiazinane 1,1-dioxide bearing a methyl acetate substituent at the N-2 position. The compound belongs to the cyclic sulfamide (sulfamide-based heterocycle) family, a scaffold class that remains relatively underexploited in structure–activity relationship (SAR) campaigns yet demonstrably populates the patent space of several advanced clinical candidates.

Molecular Formula C6H12N2O4S
Molecular Weight 208.24 g/mol
Cat. No. B8269452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate
Molecular FormulaC6H12N2O4S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCCNS1(=O)=O
InChIInChI=1S/C6H12N2O4S/c1-12-6(9)5-8-4-2-3-7-13(8,10)11/h7H,2-5H2,1H3
InChIKeyPRAIDXPBJPQTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate: Sourcing and Structural Benchmarking of a Cyclic Sulfamide Ester Building Block


Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate (CAS 1936033-41-8, molecular formula C₆H₁₂N₂O₄S, molecular weight 208.24 g/mol) is a fully saturated, six-membered 1,2,6-thiadiazinane 1,1-dioxide bearing a methyl acetate substituent at the N-2 position . The compound belongs to the cyclic sulfamide (sulfamide-based heterocycle) family, a scaffold class that remains relatively underexploited in structure–activity relationship (SAR) campaigns yet demonstrably populates the patent space of several advanced clinical candidates [1]. Its defining structural features include a tetrahydro-1,2,6-thiadiazine ring with a sulfone (1,1-dioxido) motif and an ester-functionalised side chain, which together confer distinct reactivity and physicochemical properties that differentiate it from the corresponding carboxylic acid, N-alkyl, and N-Boc analogs.

Why Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate Cannot Be Replaced by Common In-Class Analogs Without Quantitative Risk


Cyclic sulfamide esters and their free-acid or N-alkyl counterparts are often treated as interchangeable in medicinal chemistry sourcing, but this assumption carries significant risk. The methyl ester group governs not only the compound's hydrophilicity–lipophilicity balance (LogP = −1.30 for the title compound ) but also its utility as a chemo-orthogonal protecting group during multi-step synthesis [1]. Replacement with the free carboxylic acid (CAS 1780667-24-4) eliminates the possibility of direct, protecting-group-free amide coupling, while substitution with the bulkier tert-butyl ester (CAS 952212-86-1) alters steric demand and deprotection conditions. Importantly, the 1,2,6-regioisomeric arrangement of the nitrogen atoms in the saturated thiadiazinane ring is not pharmacologically equivalent to the 1,2,4-thiadiazinane isomer found in verubecestat [2]; the regioisomerism changes ring geometry, hydrogen-bonding capacity, and metabolic susceptibility. The evidence below quantifies and contextualises these differentiation points to support informed procurement decisions.

Quantitative Differentiation Evidence: Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate vs. Closest Analogs


Lipophilicity Head-to-Head: Methyl Ester vs. Free Carboxylic Acid Analog

The methyl ester moiety confers a measurable difference in lipophilicity relative to the direct free-acid analog 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetic acid (CAS 1780667-24-4). The title compound has a computed LogP of −1.30 , indicative of moderate hydrophilicity suitable for purification by normal-phase or reversed-phase chromatography. Although a direct experimentally determined LogP for the free acid is not publicly available, the carboxylic acid form is expected to be substantially more hydrophilic (ionised at physiological pH, pKa typical of alkyl carboxylic acids ≈ 4–5), which impacts extraction efficiency, chromatographic behaviour, and potential passive membrane permeability. For procurement decisions, the methyl ester is the preferred protected form when downstream chemistry requires a non-ionisable carboxyl synthon.

Physicochemical profiling LogP prediction Medicinal chemistry sourcing

Orthogonal Protecting Group Strategy: Methyl Ester vs. tert-Butyl Carbamate Analog

Terrab et al. (2020) demonstrated that 1,2,6-thiadiazine 1,1-dioxide methyl esters can be chemoselectively saponified to the corresponding carboxylic acids under mild basic conditions, then coupled to amine-containing fragments without affecting the cyclic sulfamide core [1]. This methyl ester therefore provides orthogonal protection relative to the tert-butyl carbamate analog (tert-butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide, CAS 952212-86-1), which must be deprotected under acidic conditions (TFA or HCl/dioxane). The ability to deprotect the methyl ester under basic conditions while retaining acid-labile Boc or other protecting groups elsewhere in the molecule is a critical synthetic differentiation for multi-step library synthesis.

Synthetic methodology Protecting group orthogonality Sequential functionalization

Scaffold Provenance: 1,2,6-Thiadiazinane Core in a Clinical-Stage Selective Androgen Receptor Modulator

The saturated 1,2,6-thiadiazinane 1,1-dioxide scaffold present in the title compound is the identical core found in PF-06260414 (CAS 1612755-71-1), a non-steroidal selective androgen receptor modulator (SARM) advanced to clinical pharmacokinetic evaluation by Pfizer (ClinicalTrials.gov NCT02393807) [1]. PF-06260414 carries the same tetrahydro-2H-1,2,6-thiadiazine 1,1-dioxide ring substituted at N-2, differing only in the nature of the N-2 substituent (isoquinoline-1-carbonitrile vs. methyl acetate). By contrast, verubecestat (MK-8931), a BACE1 inhibitor with Ki = 2.2 nM [2], utilises the regioisomeric 1,2,4-thiadiazinane 1,1-dioxide core, which presents a different spatial arrangement of the sulfamide nitrogens. The 1,2,6-arrangement has been explicitly validated in human clinical pharmacokinetic studies, providing procurement-grade confidence in scaffold tractability.

Scaffold validation Selective Androgen Receptor Modulator (SARM) Clinical-stage comparator

Potency Benchmarking of the 1,2,6-Thiadiazinane-2-acetamide Pharmacophore: KR-67607 as a Validated 11β-HSD1 Inhibitor

The 1,2,6-thiadiazinane-2-acetamide pharmacophore, which is directly accessible from the title methyl ester via saponification and amide coupling, has yielded KR-67607—a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. KR-67607 inhibits human 11β-HSD1 with an IC₅₀ of 4 nM and mouse 11β-HSD1 with an IC₅₀ of 7 nM, while showing no meaningful inhibition of the related 11β-HSD2 or 17β-HSD1/2 isoforms (IC₅₀ > 50 μM), representing a selectivity window exceeding 10,000-fold [1]. This compound incorporates the same N-2-acetamide linker that can be generated directly from the methyl ester, highlighting the strategic value of this building block for constructing isoform-selective enzyme inhibitors. In contrast, simple N-methyl analogs (e.g., 2-methyl-1,2,6-thiadiazinane 1,1-dioxide, CAS 137830-77-4) lack the functionalisable side chain and cannot access this pharmacophore space without de novo synthesis.

11β-HSD1 inhibition Enzyme selectivity Ophthalmological drug discovery

Patent-Protected Application Space: Ophthalmological Composition vs. Unprotected Analogs

US Patent Application US20240108632A1 explicitly claims pharmaceutical compositions containing 1,2,6-thiadiazinane-2-acetic acid derivatives for ophthalmic drop administration targeting optic nerve protection [1]. The patent specifically discloses compounds bearing the N-2-acetic acid/acetamide motif, a substructure identical to that present in the title methyl ester. By contrast, the simpler N-methyl analog (2-methyl-1,2,6-thiadiazinane 1,1-dioxide, CAS 137830-77-4) and the unsubstituted parent 1,2,6-thiadiazinane 1,1-dioxide fall outside the scope of this patent's claims. For industrial users intending to operate in the ophthalmological or neuroprotective therapeutic space, the methyl ester building block provides a patent-relevant entry point that simpler, commercially available analogs cannot offer.

Patent landscape Ophthalmological formulation Intellectual property

Antiparasitic Scaffold Potential: 1,2,6-Thiadiazine 1,1-Dioxide vs. Benchmark Drug Comparator

1,2,6-Thiadiazine 1,1-dioxide derivatives have been identified as inhibitors of triosephosphate isomerase (TIM) from Trypanosoma cruzi, the causative agent of Chagas disease. The unsubstituted 1,2,6-thiadiazine scaffold showed an IC₅₀ of 0.013 mM (13 μM) in a standard enzymatic assay at pH 7.4 and 36 °C [1], while a more elaborated derivative (4-[(5-nitrofuran-2-yl)methylidene]-4H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide) achieved an IC₅₀ of 0.020 mM (20 μM) under the same conditions [1]. These values place the scaffold in a comparable range to butylbrevifolin carboxylate (IC₅₀ = 0.014 mM, 14 μM), a natural product TIM inhibitor. The title methyl ester, bearing the same 1,2,6-thiadiazine 1,1-dioxide core with a functionalisable N-2-acetic acid side chain, serves as an entry point for systematic SAR exploration of this antiparasitic target.

Antiparasitic drug discovery Triosephosphate isomerase inhibition Trypanosoma cruzi

Procurement-Driven Application Scenarios: Where Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate Provides the Strongest Fit


Medicinal Chemistry Library Synthesis Requiring Orthogonal Carboxyl Protection

In multi-step parallel synthesis campaigns where a free carboxyl group would interfere with earlier transformations, the methyl ester serves as a base-labile protecting group that is orthogonal to acid-labile Boc or tert-butyl protecting groups. Terrab et al. (2020) demonstrated that saponification of analogous 1,2,6-thiadiazine methyl esters followed by HATU-mediated coupling proceeds cleanly without ring-opening of the cyclic sulfamide [1]. This scenario applies to any SAR programme requiring late-stage diversification of the N-2 side chain via amide bond formation.

11β-HSD1 Inhibitor Development Leveraging the KR-67607 Pharmacophore

The 1,2,6-thiadiazinane-2-acetamide pharmacophore present in KR-67607—a selective 11β-HSD1 inhibitor with IC₅₀ = 4 nM (human) and >10,000-fold selectivity over 11β-HSD2—is directly accessible from the title methyl ester via saponification and amide coupling [2]. Research groups targeting metabolic or ophthalmological indications where 11β-HSD1 inhibition is therapeutically validated should prioritise this building block as the optimal entry point for generating novel analogs within the patent landscape defined by US20240108632A1.

Antiparasitic Drug Discovery Targeting Trypanosoma cruzi Triosephosphate Isomerase

The 1,2,6-thiadiazine 1,1-dioxide scaffold has demonstrated low-micromolar TIM inhibition (IC₅₀ = 0.013–0.026 mM) [3]. The title methyl ester provides a functionalisable handle at N-2 for SAR expansion, whereas the simpler N-methyl analog (CAS 137830-77-4) lacks this diversification point. Procurement of the methyl ester is therefore indicated for any antiparasitic programme where systematic variation of the N-2 substituent is required to improve potency and selectivity.

SARM and Nuclear Receptor Programme Entry via the PF-06260414 Scaffold

PF-06260414, a clinical-stage SARM sharing the identical 1,2,6-thiadiazinane 1,1-dioxide core with the title compound, has completed human pharmacokinetic evaluation (NCT02393807) [4]. Organisations developing novel selective androgen receptor modulators or related nuclear receptor ligands can use the methyl ester as a core building block to construct focused libraries around the validated 1,2,6-thiadiazinane scaffold, benefiting from the clinical de-risking already achieved by this chemotype.

Quote Request

Request a Quote for Methyl 2-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.